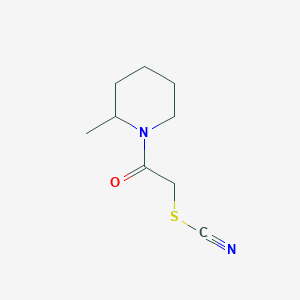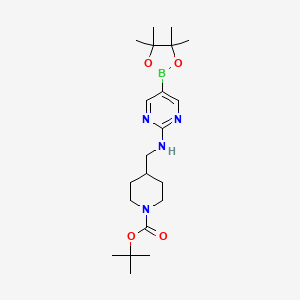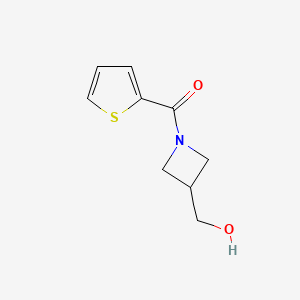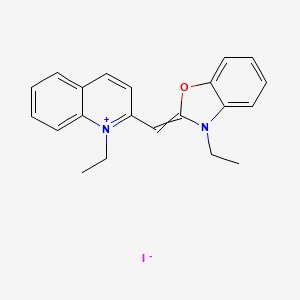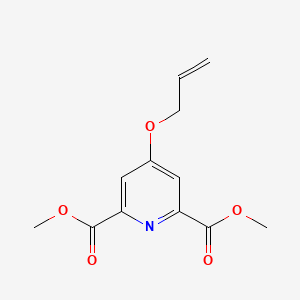![molecular formula C14H16N2O3 B13968375 2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide CAS No. 557757-29-6](/img/structure/B13968375.png)
2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide is a compound that belongs to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, plastics, and paper This compound is characterized by its unique structure, which includes a benzamide group attached to a 4-oxocyclohexyl carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst. The reaction conditions include:
Temperature: Moderate temperatures are sufficient due to the catalytic efficiency.
Catalyst: Diatomite earth@IL/ZrCl4.
Irradiation: Ultrasonic waves to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with some functionalized molecules . advancements in catalytic methods and green chemistry are paving the way for more efficient and sustainable production techniques.
化学反応の分析
Types of Reactions
2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The benzamide group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Various catalysts, including metal catalysts and acidic ionic liquids, can be used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
類似化合物との比較
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
2,3-Dimethoxybenzamide: Used in antioxidant and antibacterial studies.
Uniqueness
2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide is unique due to its specific functional groups, which provide distinct chemical and biological properties
特性
CAS番号 |
557757-29-6 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC名 |
2-[(4-oxocyclohexanecarbonyl)amino]benzamide |
InChI |
InChI=1S/C14H16N2O3/c15-13(18)11-3-1-2-4-12(11)16-14(19)9-5-7-10(17)8-6-9/h1-4,9H,5-8H2,(H2,15,18)(H,16,19) |
InChIキー |
XMMIAILPRIDFPK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CCC1C(=O)NC2=CC=CC=C2C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


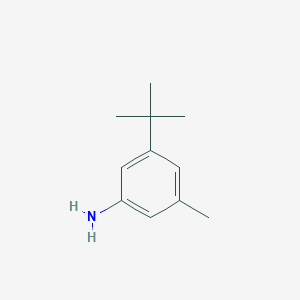
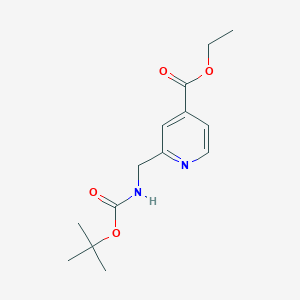
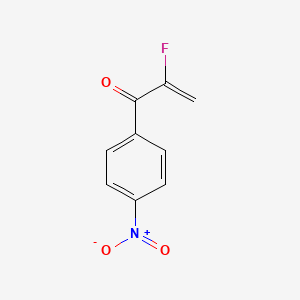

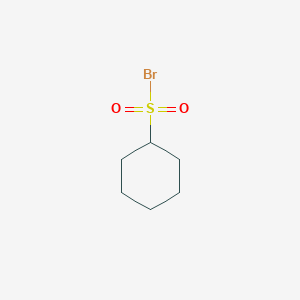
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)


